molecular formula C8H9BrN2O2 B2498235 Methyl 5-amino-4-bromo-6-methylpicolinate CAS No. 1859084-56-2

Methyl 5-amino-4-bromo-6-methylpicolinate

Cat. No. B2498235
CAS RN: 1859084-56-2
M. Wt: 245.076
InChI Key: AYAYFJNCYIETBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted methyl pyridinecarboxylates, including Methyl 5-amino-4-bromo-6-methylpicolinate, involves general methods using readily available materials. Methyl 4-X-picolinates and methyl 5-X-picolinates are prepared from 2-picoline through specific nitration and amino processes. Such methods demonstrate the compound's accessibility for research and application in various chemical syntheses (Deady et al., 1971).

Molecular Structure Analysis

The molecular and crystal structures of Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid reveal insights into the coordination polyhedron of these compounds. X-ray structural analysis shows an intermediate between square-pyramidal and trigonal-bipyramidal coordination, providing a basis for understanding the molecular structure and reactivity of related compounds (Kukovec et al., 2008).

Chemical Reactions and Properties

Methyl 5-amino-4-bromo-6-methylpicolinate's chemical properties are highlighted by its involvement in copper-catalyzed coupling reactions. These reactions demonstrate the compound's versatility in synthesizing pyrrolo[2,3-d]pyrimidines, indicating its potential in creating compounds with variable functional groups and highlighting its significant chemical reactivity and potential applications in synthesis processes (Jiang et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 5-amino-4-bromo-6-methylpicolinate and related compounds, such as their stability and crystal structure, can be inferred from studies on similar brominated and methylated pyridines. For example, the synthesis and investigation of copper(II) complexes offer insights into their stability, magnetic, and thermal properties, which are crucial for understanding the physical characteristics of these compounds (Kukovec et al., 2008).

Chemical Properties Analysis

The chemical properties of Methyl 5-amino-4-bromo-6-methylpicolinate, particularly its reactivity in various chemical reactions, are essential for its applications in synthesis. The compound's involvement in copper-catalyzed coupling reactions illustrates its reactive nature and the possibility of introducing diverse functional groups, which is significant for synthetic chemistry and the development of new materials and pharmaceuticals (Jiang et al., 2015).

Scientific Research Applications

Synthesis Methods

  • Synthesis Techniques : Methyl 5-amino-4-bromo-6-methylpicolinate is synthesized using general methods from readily available starting materials. For instance, methyl 4-X-picolinates and methyl 5-X-picolinates are prepared from 2-picoline via specific intermediates (Deady et al., 1971).

  • Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines : A copper/6-methylpicolinic acid catalyzed coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes results in moderate to excellent yields of pyrrolo[2,3-d]pyrimidines. This method facilitates the introduction of variable functional groups at specific positions (Jiang et al., 2015).

  • Preparation of Anticancer Agents : Methyl 5-amino-4-bromo-6-methylpicolinate serves as a key intermediate in the preparation of certain anticancer agents, such as thymitaq. The chemical route for such syntheses often involves bromoquinazolinone and Ullman-like coupling reactions (Malmgren et al., 2008).

  • Antimicrobial and Anti-Inflammatory Applications : Derivatives of methyl 5-amino-4-bromo-6-methylpicolinate exhibit antimicrobial and anti-inflammatory activities. This is exemplified in the synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which show potent antibacterial activity and good dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).

  • Synthesis of Water-Soluble Antitumor Analogues : Enhancing the water solubility of quinazolin-4-one-based antitumor agents, such as CB30865, involves introducing amino functionalities at specific positions of the quinazolin-4-one ring. These analogues are significantly more water-soluble and exhibit high cytotoxicity, retaining unique biochemical characteristics (Bavetsias et al., 2002).

properties

IUPAC Name

methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-7(10)5(9)3-6(11-4)8(12)13-2/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAYFJNCYIETBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C(=O)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate

CAS RN

1859084-56-2
Record name methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate
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